Crustacean Cardioactive Peptide
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Overview
Description
Crustacean Cardioactive Peptide is a highly conserved, amidated cyclic nonapeptide with the primary structure Proline-Phenylalanine-Cysteine-Asparagine-Alanine-Phenylalanine-Tyrosine-Glycine-Cysteine-NH2 and a disulfide bridge between Cysteine3 and Cysteine9 . It was first isolated from the pericardial organs of the shore crab Carcinus maenas, where it was initially described to regulate heartbeat . This peptide is found in crustaceans and insects, where it functions as a cardioaccelerator, neuropeptide transmitter, and hormone .
Mechanism of Action
- It was first isolated from the pericardial organs of the shore crab Carcinus maenas, where it regulates heartbeat .
- In the crab Cancer borealis, CCAP controls food passage through the foregut by modulating pyloric rhythm, facilitating digestion and blood flow .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
The Crustacean Cardioactive Peptide is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to regulate the release of adipokinetic hormone during sustained flight in L. migratoria . It also upregulates digestive hormones after the insect has fed on nutritional matter .
Cellular Effects
The this compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it controls the passage of food through the foregut by modulating the stomatogastric ganglion’s pyloric rhythm .
Molecular Mechanism
At the molecular level, the this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the moulting process of crustaceans and insects .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of the this compound change. Information on the peptide’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of the this compound vary with different dosages in animal models
Metabolic Pathways
The this compound is involved in several metabolic pathways . It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The this compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Crustacean Cardioactive Peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is coupled to the resin-bound peptide chain using activating agents such as N,N’-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt).
Deprotection: The temporary protecting groups on the amino acids are removed using Trifluoroacetic Acid (TFA).
Cyclization: The peptide is cyclized by forming a disulfide bridge between the cysteine residues, typically using oxidizing agents like Iodine or Dimethyl Sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification using High-Performance Liquid Chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product.
Types of Reactions:
Oxidation: The formation of the disulfide bridge between cysteine residues is an oxidation reaction.
Reduction: The disulfide bridge can be reduced back to free thiol groups using reducing agents like Dithiothreitol (DTT) or β-Mercaptoethanol.
Common Reagents and Conditions:
Oxidizing Agents: Iodine, Dimethyl Sulfoxide (DMSO).
Reducing Agents: Dithiothreitol (DTT), β-Mercaptoethanol.
Major Products:
Oxidation: Formation of the cyclic nonapeptide with a disulfide bridge.
Reduction: Linear peptide with free thiol groups.
Scientific Research Applications
Crustacean Cardioactive Peptide has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and cyclization reactions.
Medicine: Potential therapeutic applications in regulating heart rate and treating cardiac disorders.
Industry: Used in aquaculture to study the physiological responses of crustaceans to environmental stressors.
Comparison with Similar Compounds
Crustacean Cardioactive Peptide is unique due to its highly conserved structure and specific physiological roles. Similar compounds include:
Adipokinetic Hormone: Regulates energy metabolism during flight in insects.
Bursicon: Involved in the molting process of arthropods.
Proctolin: Modulates muscle contractions in insects.
These peptides share some functional similarities but differ in their specific roles and target tissues.
Properties
IUPAC Name |
(4R,10S,13S,16S,19S,22R)-19-(2-amino-2-oxoethyl)-13-benzyl-10-[(1R)-1-hydroxyethyl]-16-methyl-6,9,12,15,18,21-hexaoxo-22-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H57N11O11S2/c1-22-36(58)49-28(17-25-12-7-4-8-13-25)40(62)53-34(23(2)54)42(64)46-19-33(56)48-30(35(44)57)20-65-66-21-31(41(63)51-29(18-32(43)55)38(60)47-22)52-39(61)27(16-24-10-5-3-6-11-24)50-37(59)26-14-9-15-45-26/h3-8,10-13,22-23,26-31,34,45,54H,9,14-21H2,1-2H3,(H2,43,55)(H2,44,57)(H,46,64)(H,47,60)(H,48,56)(H,49,58)(H,50,59)(H,51,63)(H,52,61)(H,53,62)/t22-,23+,26-,27-,28-,29-,30-,31-,34-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAKWTJOHSDJOA-HNGYRCOKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3)C(=O)N)C(C)O)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3)C(=O)N)[C@@H](C)O)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H57N11O11S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
956.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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